Conformational Restriction: Induction of a 3₁₀-Helix vs. Flexible Coil in Standard Amino Acids
The α-methyl group of Boc-alpha-ME-DL-val-OH creates a quaternary α-carbon, which restricts the peptide backbone to a limited set of sterically allowed conformations. This contrasts sharply with standard amino acids like Boc-DL-valine, which exhibit greater conformational flexibility. Homopeptides synthesized from α-methylvaline residues adopt a well-defined, regular right-handed 3₁₀-helical structure in the crystalline state, as confirmed by X-ray diffraction of the Z-protected octamer [1]. This is a fundamental shift from the random coil or diverse secondary structures typical of peptides composed of unsubstituted amino acids, demonstrating a higher degree of predictable structural control [2].
| Evidence Dimension | Preferred Peptide Secondary Structure |
|---|---|
| Target Compound Data | Right-handed 3₁₀-helix for homopeptides (n=6-8) as determined by X-ray diffraction [1]. |
| Comparator Or Baseline | Peptides from standard L-valine: Mixture of random coil, β-sheet, and other conformations [2]. |
| Quantified Difference | Defined, regular 3₁₀-helix versus diverse, context-dependent structures. |
| Conditions | Crystalline state analysis of terminally blocked homopeptides Y-[L-(αMe)Val]n-OtBu (n=2-8) [1]. |
Why This Matters
This ability to impose a specific, rigid conformation is critical for designing peptidomimetics with high target affinity and selectivity, as it pre-organizes the molecule for binding.
- [1] Polese A, Formaggio F, Crisma M, Valle G, Toniolo C, Bonora GM, Broxterman QB, Kamphuis J. Peptide Helices as Rigid Molecular Rulers: A Conformational Study of Isotactic Homopeptides from α-Methyl-α-isopropylglycine, [L-(αMe)Val]n. Chemistry – A European Journal. 1996;2(9):1104-1111. View Source
- [2] Tanaka M. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chem Pharm Bull (Tokyo). 2007 Mar;55(3):349-58. View Source
